2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
4-chloro-3,5-dimethyl-1H-pyrazole+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include pyrazole ketones or carboxylic acids.
Reduction: Products include pyrazole alcohols or amines.
Scientific Research Applications
2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group and pyrazole ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-dimethylimidazolidinium chloride: Another chloro-substituted heterocyclic compound with different applications.
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chloro and pyrazole functionalities makes it a versatile compound for various synthetic and research purposes.
Biological Activity
2-Chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive review of the biological activity of this specific compound, highlighting key research findings and case studies.
- Molecular Formula : C7H8Cl2N2O
- Molecular Weight : 195.06 g/mol
- CAS Number : 3371582
- Structure : The compound features a chloro-substituted pyrazole ring, contributing to its biological activity.
Antimicrobial Activity
A study evaluating various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
10 | 0.25 | Escherichia coli |
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, compounds containing the pyrazole core have shown promising results with IC50 values indicating effective antiproliferative activity .
Cancer Type | Compound | IC50 (μM) |
---|---|---|
Breast Cancer | A | 15 |
Liver Cancer | B | 20 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, pyrazole derivatives also exhibit anti-inflammatory effects. A specific study highlighted that certain pyrazole compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity index for some derivatives was reported as high as 9.31, indicating their potential as anti-inflammatory agents with minimal side effects .
Study on Antimicrobial Efficacy
In a comparative study of pyrazole derivatives, researchers synthesized several compounds and evaluated their antimicrobial efficacy against clinical isolates. The study found that the presence of chloro groups significantly enhanced the antimicrobial activity of the derivatives tested .
Investigation into Anticancer Properties
Another pivotal study focused on the anticancer properties of pyrazole derivatives, where several compounds were tested against a panel of cancer cell lines. The results indicated that modifications on the pyrazole ring could lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Properties
Molecular Formula |
C7H8Cl2N2O |
---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2-chloro-1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4-7(9)5(2)11(10-4)6(12)3-8/h3H2,1-2H3 |
InChI Key |
PMZBLAOAFIWBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CCl)C)Cl |
Origin of Product |
United States |
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